molecular formula C6H12OSi B14475223 1,1-Dimethylsilolan-2-one CAS No. 72301-27-0

1,1-Dimethylsilolan-2-one

Cat. No.: B14475223
CAS No.: 72301-27-0
M. Wt: 128.24 g/mol
InChI Key: AVSVHGCRJSOKAT-UHFFFAOYSA-N
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Description

1,1-Dimethylsilolan-2-one is a silicon-containing heterocyclic compound characterized by a five-membered silacyclopentanone ring. The structure consists of a silicon atom substituted with two methyl groups and a ketone functional group within the ring. This compound is part of the broader class of silacycloalkanes, which are valued for their unique electronic and steric properties due to the presence of silicon.

Properties

CAS No.

72301-27-0

Molecular Formula

C6H12OSi

Molecular Weight

128.24 g/mol

IUPAC Name

1,1-dimethylsilolan-2-one

InChI

InChI=1S/C6H12OSi/c1-8(2)5-3-4-6(8)7/h3-5H2,1-2H3

InChI Key

AVSVHGCRJSOKAT-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCCC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylsilolan-2-one can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with a suitable nucleophile, such as an alcohol or a carboxylic acid, under controlled conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired cyclic siloxane compound.

Industrial Production Methods

In industrial settings, the production of 1,1-Dimethylsilolan-2-one often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process may include steps such as distillation and purification to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylsilolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.

    Substitution: Nucleophilic substitution reactions can replace the oxygen atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Silanols, siloxanes

    Reduction: Silanes

    Substitution: Various substituted siloxanes

Scientific Research Applications

1,1-Dimethylsilolan-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and unique structural properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1-Dimethylsilolan-2-one involves its interaction with molecular targets through its silicon-oxygen bond. This interaction can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The pathways involved often include nucleophilic attack on the silicon atom, leading to the formation of new bonds and the release of the oxygen atom.

Comparison with Similar Compounds

Cyclic Carbonates: 1,3-Dioxolan-2-one Derivatives

Structural Similarities: Cyclic carbonates like 4,5-diphenyl-1,3-dioxolan-2-one (CAS 28521-60-0) share a five-membered ring with a carbonyl group, analogous to the ketone in silolan-2-one. However, the ring atoms differ (oxygen in dioxolanones vs. silicon in silolan-2-one). Key Differences:

  • Polarity: The oxygen-rich dioxolanones exhibit higher polarity, leading to greater solubility in polar solvents compared to silicon-containing compounds .
  • Reactivity: Dioxolanones are prone to ring-opening reactions via nucleophilic attack at the carbonyl carbon, whereas silolan-2-one’s reactivity may be influenced by silicon’s electrophilicity.

Table 1: Comparison of Cyclic Carbonates and Silolan-2-one

Compound Molecular Formula Molecular Weight Ring Atoms Key Substituents LogP (Predicted)
4,5-Diphenyl-1,3-dioxolan-2-one C15H12O3 240.26 O, O, C Phenyl groups ~3.2
1,1-Dimethylsilolan-2-one C5H10OSi 130.27 (est.) Si, C Methyl groups ~1.8 (est.)

Oxathiolanones: Sulfur-Containing Analogs

(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one (CAS 476371-87-6) contains a sulfur atom in its five-membered ring.

  • Stability : Sulfur’s lower electronegativity compared to oxygen or silicon may reduce ring strain, enhancing thermal stability .
  • Applications: Oxathiolanones are explored in asymmetric synthesis, whereas silolan-2-one’s applications may focus on materials science due to silicon’s semiconductor properties.

Nitrogen-Containing Heterocycles: Indolin-2-one

Indolin-2-one (CAS 59-48-3) features a six-membered ring with a ketone and nitrogen.

  • Physicochemical Properties :
    • Molecular weight: 133.15 (vs. ~130.27 for silolan-2-one).
    • LogP: 1.2 (indicative of moderate hydrophobicity) .
  • Bioactivity : Indolin-2-one derivatives are bioactive (e.g., kinase inhibitors), whereas silolan-2-one’s applications may lean toward industrial catalysis or polymer chemistry.

Imidazolidinones: Cyclic Urea Derivatives

  • Solubility : Highly polar due to urea functionality, making it miscible with water .

Dioxolanes and Acetals

Compounds like 2-heptyl-2,4-dimethyl-1,3-dioxolane (CAS 101-48-4) are oxygen-containing acetals.

  • Stability : Acetals are acid-labile, while silolan-2-one’s silicon-oxygen bonds may resist hydrolysis under similar conditions .

Table 2: Comparative Overview of Heterocyclic Compounds

Compound Type Example Ring Atoms Key Applications LogP
Silolan-2-one 1,1-Dimethylsilolan-2-one Si, C Materials science ~1.8 (est.)
Cyclic carbonate 4,5-Diphenyl-1,3-dioxolan-2-one O, C Polymer electrolytes ~3.2
Indolin-2-one Indolin-2-one N, C Pharmaceuticals 1.2
Oxathiolanone (2R,4R)-Oxathiolan-5-one S, C Asymmetric synthesis ~2.5

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